molecular formula C18H30N4O2 B2689528 3-Methoxy-N-methyl-N-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine CAS No. 2380179-50-8

3-Methoxy-N-methyl-N-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine

Cat. No. B2689528
CAS RN: 2380179-50-8
M. Wt: 334.464
InChI Key: NERTYGJNWOOKBO-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazin-2-amine, which is a type of heterocyclic aromatic organic compound. The molecule contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . It also has a methoxy group and a methylamino group attached to it, which can significantly affect its reactivity and properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. The amine group could participate in acid-base reactions, the methoxy group could undergo nucleophilic substitution, and the piperidine ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amine and methoxy groups could make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperidine derivatives are used in pharmaceuticals, where they can have a variety of effects depending on their exact structure and the nature of any additional functional groups .

properties

IUPAC Name

3-methoxy-N-methyl-N-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c1-21(17-18(23-2)20-8-7-19-17)12-15-5-9-22(10-6-15)13-16-4-3-11-24-14-16/h7-8,15-16H,3-6,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERTYGJNWOOKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CC2CCCOC2)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-methyl-N-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine

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